- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),

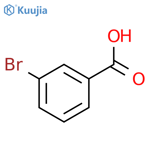

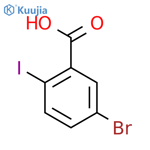

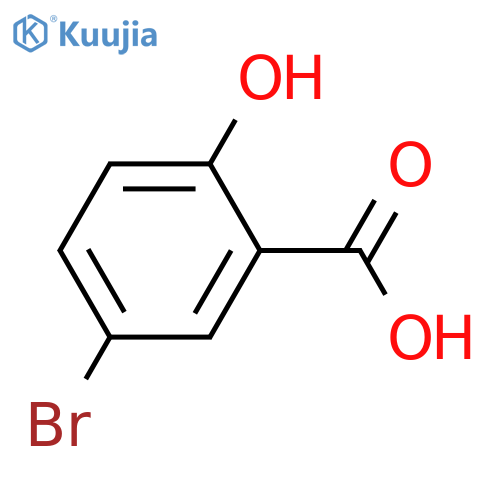

Cas no 89-55-4 (5-Bromosalicylic acid)

5-Bromosalicylic acid Propiedades químicas y físicas

Nombre e identificación

-

- 5-Bromo-2-hydroxybenzoic acid

- 5-Bromosalicylic acid

- 5-Bromo-2-hydroxy-benzoic acid

- Benzoic acid, 5-bromo-2-hydroxy-

- SALICYLIC ACID, 5-BROMO-

- 2-Hydroxy-5-bromobenzoic acid

- Benzoic acid, 3-bromo-6-hydroxy-

- 5-Bromo-2- hydroxybenzoic acid

- IEJOONSLOGAXNO-UHFFFAOYSA-N

- 6907950MYK

- 5-bromsalicylic acid

- 5-bromosalicyclic acid

- 5-bromosalicylic acid beta

- Oprea1_842232

- 4-

- FS-3149

- s12289

- BBL007983

- AM20041336

- 89-55-4

- NSC-3981

- STK299340

- 5-bromsalicylsyre

- 2-hydroxy-5-bromo-benzoic acid

- 5-bromo-2-hydroxyl benzoic acid

- SCHEMBL129669

- AKOS000120444

- B0895

- AC-22958

- 5-BROMOSALICYLIC ACID [WHO-DD]

- 5-Bromosalicylic acid, technical grade, 90%

- Z104500554

- FT-0620058

- DTXSID9058993

- MFCD00002455

- InChI=1/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11

- 5-Bromo-2-hydroxybenzoicacid

- 4-10-00-00217 (Beilstein Handbook Reference)

- LS-144259

- STR04935

- NSC 3981

- CHEMBL3278558

- C7H5BrO3

- Q27264289

- W-100371

- CS-W008197

- EINECS 201-917-0

- NSC3981

- NSC-52393

- EN300-21511

- UNII-6907950MYK

- AB-016/30008027

- ?5-Bromosalicylic acid

- SY013536

- BRN 2209121

- AI3-22146

- NSC52393

- 5-Bromo-2-hydroxybenzoic acid (ACI)

- Salicylic acid, 5-bromo- (6CI, 8CI)

- NSC 52393

- sodium-salt

- NS00039334

-

- MDL: MFCD00002455

- Renchi: 1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)

- Clave inchi: IEJOONSLOGAXNO-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(O)=CC=C(Br)C=1)O

- Brn: 2209121

Atributos calculados

- Calidad precisa: 215.94221g/mol

- Carga superficial: 0

- XLogP3: 3.2

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 215.94221g/mol

- Masa isotópica única: 215.94221g/mol

- Superficie del Polo topológico: 57.5Ų

- Recuento de átomos pesados: 11

- Complejidad: 160

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Recuento de constructos de variantes mutuas: 4

- Carga superficial: 0

Propiedades experimentales

- Color / forma: White crystals or slightly yellowish needle crystals.

- Denso: 1.7097 (rough estimate)

- Punto de fusión: 165.0 to 169.0 deg-C

- Punto de ebullición: 338.1 °C at 760 mmHg

- Punto de inflamación: 158.3 °C

- índice de refracción: 1.4560 (estimate)

- Coeficiente de distribución del agua: dissolution

- PSA: 57.53000

- Logp: 1.85290

- Sensibilidad: Sensitive to light

- Disolución: It is easily soluble in ethanol, ether and hot water, and slightly soluble in cold water.

5-Bromosalicylic acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S37/39-S26-S36

- Rtecs:VO1850000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:Inert atmosphere,Room Temperature

5-Bromosalicylic acid Datos Aduaneros

- Código HS:2918290000

- Datos Aduaneros:

China Customs Code:

2918290000Overview:

2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

5-Bromosalicylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0895-25G |

5-Bromosalicylic Acid |

89-55-4 | >98.0%(GC)(T) | 25g |

¥580.00 | 2024-04-15 | |

| eNovation Chemicals LLC | K05737-500g |

5-Bromo-2-hydroxybenzoic acid |

89-55-4 | 98% | 500g |

$220 | 2024-06-07 | |

| Chemenu | CM158340-100g |

5-Bromo-2-hydroxybenzoic acid |

89-55-4 | 95%+ | 100g |

$72 | 2022-12-31 | |

| eNovation Chemicals LLC | D508036-100g |

5-BroMo-2-hydroxybenzoic acid |

89-55-4 | 97% | 100g |

$170 | 2024-05-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 461814-25G |

5-Bromosalicylic acid |

89-55-4 | 90% | 25g |

¥809.93 | 2023-12-06 | |

| Enamine | EN300-21511-25.0g |

5-bromo-2-hydroxybenzoic acid |

89-55-4 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| Enamine | EN300-21511-100.0g |

5-bromo-2-hydroxybenzoic acid |

89-55-4 | 95.0% | 100.0g |

$67.0 | 2025-03-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B111037-25g |

5-Bromosalicylic acid |

89-55-4 | 98% | 25g |

¥118.90 | 2023-09-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005158-25g |

5-Bromosalicylic acid |

89-55-4 | 98% | 25g |

¥111 | 2024-05-21 | |

| TRC | B688700-25g |

5-Bromosalicylic Acid |

89-55-4 | 25g |

$ 110.00 | 2023-04-18 |

5-Bromosalicylic acid Métodos de producción

Métodos de producción 1

Métodos de producción 2

- Bromination of some aromatic compounds with potassium bromide in the presence of benzyltriphenylphosphonium peroxodisulfate, Synthetic Communications, 2007, 37(2), 323-328

Métodos de producción 3

1.2 Reagents: Sodium thiosulfate Solvents: Water

- Brominations with Pr4NBr9 as a solid reagent with high reactivity and selectivity, Synthesis, 2014, 46(6), 740-747

Métodos de producción 4

1.2 Solvents: Water

- An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditions, Tetrahedron Letters, 2009, 50(9), 1007-1009

Métodos de producción 5

- A simple and improved regioselective brominations of aromatic compounds using o-xylylenebis(triphenylphosphonium)peroxodisulfate, Organic Chemistry: An Indian Journal, 2011, 7(5), 305-311

Métodos de producción 6

- Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids, Tetrahedron Letters, 2021, 84,

Métodos de producción 7

- A convenient and regioselective oxidative bromination of electron-rich aromatic rings using potassium bromide and benzyltriphenylphosphonium peroxymonosulfate under nearly neutral reaction conditions, Tetrahedron Letters, 2007, 48(7), 1255-1259

Métodos de producción 8

1.2 Reagents: Sodium bicarbonate Solvents: Water

- Synthesis, kinetics, and mechanism of bromophenols by N-bromophthalimide in aqueous acetic acid, International Journal of Chemical Kinetics, 2018, 50(11), 804-812

Métodos de producción 9

- An elegant and cost-effective method of aromatic bromination using sodium bromide and household bleach, Rasayan Journal of Chemistry, 2012, 5(2), 183-185

Métodos de producción 10

Métodos de producción 11

Métodos de producción 12

1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C

- Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504

Métodos de producción 13

Métodos de producción 14

- (Bmim)Br3 as a new reagent for regioselective monobromination of phenols and several activated aromatics under solvent-free conditions, Chinese Journal of Chemistry, 2005, 23(11), 1537-1540

Métodos de producción 15

- An efficient regioselective bromination of activated aromatic compounds using 1,4-bis(triphenylphosphonium)butane peroxodisulfate, Organic Chemistry: An Indian Journal, 2012, 8(12), 483-488

Métodos de producción 16

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Copper and L-(-)-quebrachitol catalyzed hydroxylation and amination of aryl halides under air, Tetrahedron Letters, 2020, 61(33),

Métodos de producción 17

- Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free Conditions, Synthesis and Reactivity in Inorganic, 2016, 46(6), 832-837

Métodos de producción 18

- Simple and improved regioselective brominations of aromatic compounds using N-benzyl-N,N-dimethylanilinium peroxodisulfate in the presence of potassium bromide under mild reactions conditions, Journal of the Serbian Chemical Society, 2011, 76(5), 685-692

Métodos de producción 19

Métodos de producción 20

5-Bromosalicylic acid Raw materials

5-Bromosalicylic acid Preparation Products

5-Bromosalicylic acid Literatura relevante

-

Shiwen Liu,Meiyun Lv,Daoan Xiao,Xiaogang Li,Xiuling Zhou,Mengping Guo Org. Biomol. Chem. 2014 12 4511

-

Cyrille Hamon,Claire Goldmann,Doru Constantin Nanoscale 2018 10 18362

-

Weiwei Zou,Hao Xie,Yang Ye,Weihai Ni RSC Adv. 2019 9 16028

-

Ming-Ming Chen,Cong-Hui Xu,Wei Zhao,Hong-Yuan Chen,Jing-Juan Xu Chem. Commun. 2020 56 3413

-

Wei Xiong,Romiza Mazid,Lim Wei Yap,Xinyong Li,Wenlong Cheng Nanoscale 2014 6 14388

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos derivados de ácido hidroxibenzoico

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos benzóicos y derivados derivados de ácido hidroxibenzoico

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

89-55-4 (5-Bromosalicylic acid) Productos relacionados

- 50-85-1(4-Methylsalicylic acid)

- 65-49-6(4-Aminosalicylic acid)

- 69-72-7(Salicylic acid)

- 87-19-4(Isobutyl salicylate)

- 87-20-7(Isoamyl salicylate)

- 87-22-9(Phenethylsalicylate)

- 50-78-2(Aspirin)

- 83-30-7(2,4,6-Trihydroxybenzoic acid)

- 83-40-9(3-Methylsalicylic acid)

- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)